3-(3-Hydroxytetrahydrothiophen-3-yl)propanoic acid
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Overview
Description
3-(3-Hydroxytetrahydrothiophen-3-yl)propanoic acid is an organic compound with the molecular formula C7H12O3S and a molecular weight of 176.23 g/mol This compound features a tetrahydrothiophene ring substituted with a hydroxyl group and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxytetrahydrothiophen-3-yl)propanoic acid typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method includes the cyclization of a thiol with an appropriate alkene under acidic conditions to form the tetrahydrothiophene ring. Subsequent hydroxylation and carboxylation steps yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(3-Hydroxytetrahydrothiophen-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid moiety can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) for halogenation and amines for amination are commonly employed.
Major Products Formed
Oxidation: Formation of 3-(3-Oxotetrahydrothiophen-3-yl)propanoic acid.
Reduction: Formation of 3-(3-Hydroxytetrahydrothiophen-3-yl)propanol.
Substitution: Formation of 3-(3-Halotetrahydrothiophen-3-yl)propanoic acid or 3-(3-Aminotetrahydrothiophen-3-yl)propanoic acid.
Scientific Research Applications
3-(3-Hydroxytetrahydrothiophen-3-yl)propanoic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3-Hydroxytetrahydrothiophen-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The propanoic acid moiety can undergo ionization, affecting the compound’s solubility and reactivity in biological systems .
Comparison with Similar Compounds
Similar Compounds
3-(3-Hydroxyphenyl)propanoic acid: Similar structure but with a phenyl ring instead of a tetrahydrothiophene ring.
3-Pyridinepropionic acid: Contains a pyridine ring instead of a tetrahydrothiophene ring.
3,3,3-Trifluoropropanoic acid: Features trifluoromethyl substitution instead of a hydroxyl group.
Uniqueness
3-(3-Hydroxytetrahydrothiophen-3-yl)propanoic acid is unique due to its tetrahydrothiophene ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H12O3S |
---|---|
Molecular Weight |
176.24 g/mol |
IUPAC Name |
3-(3-hydroxythiolan-3-yl)propanoic acid |
InChI |
InChI=1S/C7H12O3S/c8-6(9)1-2-7(10)3-4-11-5-7/h10H,1-5H2,(H,8,9) |
InChI Key |
GCLJWUDYNUAKCW-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC1(CCC(=O)O)O |
Origin of Product |
United States |
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